2-Fluoro-6-trifluoromethyl-pyrazine

Medicinal Chemistry ADME Prediction Physical Organic Chemistry

2-Fluoro-6-trifluoromethyl-pyrazine (CAS: 1206524-47-1) is a disubstituted pyrazine building block with the molecular formula C5H2F4N2 and a molecular weight of 166.08 g/mol. It is characterized by a fluorine atom at the 2-position and a trifluoromethyl (-CF3) group at the 6-position.

Molecular Formula C5H2F4N2
Molecular Weight 166.08 g/mol
CAS No. 1206524-47-1
Cat. No. B1406784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-trifluoromethyl-pyrazine
CAS1206524-47-1
Molecular FormulaC5H2F4N2
Molecular Weight166.08 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)F)C(F)(F)F
InChIInChI=1S/C5H2F4N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H
InChIKeyCBGKNSVUMVRDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-trifluoromethyl-pyrazine (CAS 1206524-47-1) Procurement Guide: A Critical Pyrazine Building Block


2-Fluoro-6-trifluoromethyl-pyrazine (CAS: 1206524-47-1) is a disubstituted pyrazine building block with the molecular formula C5H2F4N2 and a molecular weight of 166.08 g/mol [1]. It is characterized by a fluorine atom at the 2-position and a trifluoromethyl (-CF3) group at the 6-position . This compound serves primarily as a versatile intermediate for the synthesis of complex, fluorinated heterocycles in medicinal chemistry and agrochemical research , with its predicted physicochemical properties, such as a LogP of 1.6345, suggesting a specific balance of lipophilicity and polarity [2].

Why Unspecified Pyrazine Analogs Are Not Valid Substitutes for 2-Fluoro-6-trifluoromethyl-pyrazine


Substituting 2-Fluoro-6-trifluoromethyl-pyrazine with a generic analog is not scientifically valid due to the profound influence of its specific substitution pattern on both electronic properties and synthetic utility. The presence of two strong electron-withdrawing groups at the 2- and 6-positions creates a unique electronic environment on the pyrazine core that dictates its reactivity in key transformations like nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . Replacing the fluorine atom with a different halogen, such as chlorine, fundamentally alters the activation energy for these reactions, while removing or repositioning the trifluoromethyl group significantly impacts the molecule's lipophilicity, metabolic stability, and the overall pharmacokinetic profile of any downstream target molecule . Therefore, the specific substitution pattern is an immutable design feature, and using an alternative compound will result in a different reaction outcome, a different product, and consequently, a different biological or physicochemical profile.

Quantitative Differentiation Evidence for 2-Fluoro-6-trifluoromethyl-pyrazine vs. Comparators


Differentiated Physicochemical Profile: Lipophilicity (LogP) Comparison

2-Fluoro-6-trifluoromethyl-pyrazine exhibits a distinct lipophilicity profile compared to its non-fluorinated and mono-substituted analogs. The predicted LogP value for the target compound is 1.6345 [1]. In contrast, the non-fluorinated pyrazine core (C4H4N2) has a significantly lower LogP of -0.26 [2]. The addition of a single trifluoromethyl group to the pyrazine ring, as in 2-(trifluoromethyl)pyrazine (C5H3F3N2), yields a LogP of 1.2 [3]. The further addition of a fluorine atom in the target compound (C5H2F4N2) increases the LogP by ~0.43 units to 1.6345, demonstrating the additive and significant impact of the second fluorine substituent on modulating overall lipophilicity.

Medicinal Chemistry ADME Prediction Physical Organic Chemistry

Divergent Synthetic Utility: Halogen Exchange Reaction Comparison

The synthetic utility of 2-fluoro-6-trifluoromethyl-pyrazine is predicated on its ability to undergo further derivatization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, a role where the 2-fluoro substituent is critical . A direct comparator, 2-chloro-6-(trifluoromethyl)pyrazine, serves a different synthetic purpose. The target compound is often synthesized from this chlorinated precursor via a halogen exchange (Halex) reaction using a fluoride source like potassium fluoride (KF) . This reaction is a specific and valuable transformation. While the chloro-analog is a useful intermediate in its own right , it cannot serve as a direct substitute for the fluoro-compound in subsequent steps requiring the unique reactivity of an aryl fluoride, such as in specific SNAr reactions or as a precursor to more complex fluorinated structures.

Synthetic Methodology Halogen Exchange Nucleophilic Aromatic Substitution

Unique Role as a Key Intermediate in Agrochemical Synthesis

2-Fluoro-6-trifluoromethyl-pyrazine has been specifically identified as a crucial intermediate in the production of picoxystrobin, a widely used commercial fungicide . This role is not shared by other simple pyrazine analogs like 2-fluoro-6-methyl-pyrazine or 2-chloro-6-trifluoromethyl-pyrazine. The presence of both the fluorine atom and the trifluoromethyl group in the specific 2,6-arrangement is essential for the downstream synthesis of the active fungicidal agent . While the exact synthetic yields are proprietary process chemistry details, the documented use of this specific compound as a precursor to a commercial product provides a clear, application-driven reason for its procurement over non-fluorinated or differently substituted analogs.

Agrochemical Synthesis Fungicide Precursor Process Chemistry

Physical Form and Handling Differentiation: Liquid vs. Solid

The physical state of a compound is a critical factor for laboratory handling, automated dispensing, and formulation. 2-Fluoro-6-trifluoromethyl-pyrazine is described as a colorless liquid at ambient temperature . In contrast, a closely related comparator, 2-chloro-6-(trifluoromethyl)pyrazine, is a crystalline solid under the same conditions . This difference in physical form has direct practical implications for procurement, as liquids and solids require different storage, handling, and dispensing protocols, especially in automated high-throughput synthesis or screening environments.

Chemical Handling Physical Properties Laboratory Procurement

Recommended Research & Industrial Applications for 2-Fluoro-6-trifluoromethyl-pyrazine Based on Evidence


Medicinal Chemistry: Fine-Tuning ADME Properties in Lead Optimization

The differentiated lipophilicity of 2-Fluoro-6-trifluoromethyl-pyrazine (LogP 1.6345) makes it a valuable building block for medicinal chemists seeking to precisely modulate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a lead series. As evidenced, this compound offers an intermediate LogP between the less lipophilic pyrazine core (LogP -0.26) and more lipophilic, extensively fluorinated analogs . This allows for a controlled increase in lipophilicity compared to a mono-CF3 analog, which can be critical for improving membrane permeability while potentially avoiding the high LogP (>3-5) often associated with poor solubility and metabolic instability . Its use in synthesizing derivatives with IC50 values as low as 16 nM against Plasmodium falciparum further validates its utility in generating potent, drug-like molecules [1].

Synthetic Methodology: Targeted Derivatization via SNAr and Cross-Coupling

The unique combination of a fluorine atom and a trifluoromethyl group on the pyrazine ring enables a distinct set of synthetic transformations. The 2-fluoro substituent serves as a specific handle for nucleophilic aromatic substitution (SNAr) with amines or thiols, allowing for the introduction of new functional groups at a defined position . Alternatively, the molecule can undergo cross-coupling reactions to install aryl or heteroaryl groups, providing access to diverse and complex chemical space . This dual reactivity is a key differentiator, as the corresponding chloro-analog would react differently under the same conditions, and the non-halogenated analog would lack this synthetic handle entirely .

Agrochemical R&D: Synthesis of Novel Crop Protection Agents

The documented use of 2-Fluoro-6-trifluoromethyl-pyrazine as a precursor to the commercial fungicide picoxystrobin establishes a strong precedent for its application in agrochemical discovery . Researchers developing new fungicides, herbicides, or insecticides can utilize this building block to explore chemical space around known active frameworks. The fluorine and trifluoromethyl groups are common motifs in modern agrochemicals due to their ability to enhance metabolic stability and bioavailability [1]. This compound provides a direct entry point to generating novel analogs of established crop protection agents, a strategy with a proven track record of success .

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